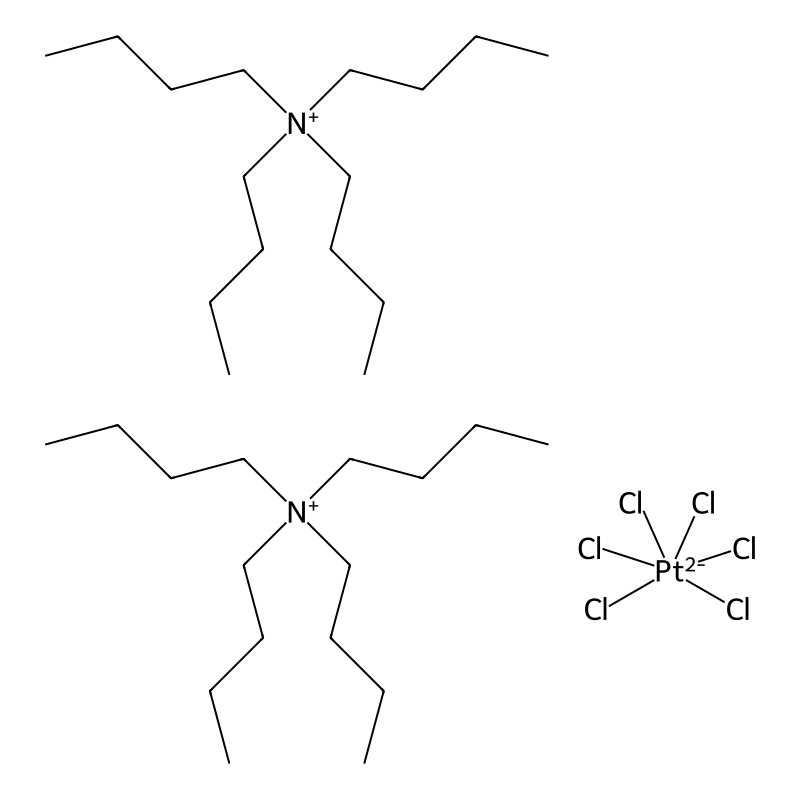Tetrabutylammonium hexachloroplatinate(IV)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Tetrabutylammonium hexachloroplatinate(IV) has been used in photochemical research . The compound was found to induce unexpected photochemical activation of the tetrabutylammonium cation . The exact methods and results of this research are not detailed in the available resources.
- This compound is a type of inorganic catalyst . Catalysts are substances that can speed up chemical reactions without being consumed by the reaction itself. They are widely used in various scientific fields, including chemistry and materials science. The specific reactions that Tetrabutylammonium hexachloroplatinate(IV) catalyzes are not specified in the available resources.
- Tetrabutylammonium hexachloroplatinate(IV) is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The specific role of Tetrabutylammonium hexachloroplatinate(IV) in proteomics research is not detailed in the available resources.
Photochemical Research
Catalysis
Proteomics Research
Tetrabutylammonium hexachloroplatinate(IV) is an organometallic compound with the chemical formula C₁₆H₃₆Cl₆N·Pt. It is characterized by its solid form and is recognized for its high purity and stability under various conditions. This compound features a tetrabutylammonium cation paired with a hexachloroplatinate(IV) anion, making it a notable platinum reagent used in various chemical applications, particularly in catalysis and analytical chemistry .
Tetrabutylammonium hexachloroplatinate(IV) primarily functions as a precipitating agent in proteomics research. It can selectively precipitate specific proteins from complex biological mixtures due to its interaction with negatively charged amino acid residues on the protein surface [, ]. The exact mechanism involves electrostatic interactions between the positively charged tetrabutylammonium cations and the negatively charged protein groups. The bulky nature of the cations also contributes to the precipitation process by creating a steric hindrance effect, promoting protein aggregation.
Tetrabutylammonium hexachloroplatinate(IV) can be synthesized through several methods:
- Direct Reaction: The compound can be prepared by reacting tetrabutylammonium chloride with potassium hexachloroplatinate(IV) in an aqueous solution.
- Solvent-Assisted Methods: Synthesis may also involve solvent systems that enhance solubility and reaction kinetics, often employing polar solvents to facilitate the interaction between reactants.
- Precipitation Techniques: The product can be isolated by precipitating the resulting salt from solution, followed by filtration and drying.
These methods ensure high purity and yield of the final product, making it suitable for both laboratory and industrial applications .
Tetrabutylammonium hexachloroplatinate(IV) has diverse applications:
- Catalysis: It is widely used as a catalyst in organic synthesis due to its ability to facilitate various chemical transformations.
- Analytical Chemistry: The compound serves as a reagent for studying ion solvation and association in different solvents, aiding in the understanding of solvent effects on
Several compounds share similarities with tetrabutylammonium hexachloroplatinate(IV), particularly those containing platinum or ammonium groups. Here are some comparable compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Tetrabutylammonium bromide | C₁₆H₃₆BrN | Used as a phase transfer catalyst |
| Potassium hexachloroplatinate(IV) | K₂[PtCl₆] | Commonly used precursor for platinum complexes |
| Ammonium hexachloroplatinate(IV) | NH₄[PtCl₆] | Similar structure but different cation |
Uniqueness of Tetrabutylammonium Hexachloroplatinate(IV)
Tetrabutylammonium hexachloroplatinate(IV) stands out due to its unique combination of a bulky tetrabutylammonium cation which enhances solubility in organic solvents, making it particularly useful in organic synthesis and catalysis. Its distinct structural properties allow for specific interactions that are not observed in simpler ammonium or platinum complexes .
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Health Hazard








